molecular formula C11H16NO3PS B14478164 Diethyl N-(benzenecarbothioyl)phosphoramidate CAS No. 71039-20-8

Diethyl N-(benzenecarbothioyl)phosphoramidate

Cat. No.: B14478164
CAS No.: 71039-20-8
M. Wt: 273.29 g/mol
InChI Key: CCCGJEMEMYVXLW-UHFFFAOYSA-N
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Description

Diethyl N-(benzenecarbothioyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoramidate linkage (P-N) and a benzenecarbothioyl group. It is a member of the broader class of phosphoramidates, which are widely studied for their diverse applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl N-(benzenecarbothioyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with benzenecarbothioyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is purified through techniques like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(benzenecarbothioyl)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Diethyl N-(benzenecarbothioyl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl N-(benzenecarbothioyl)phosphoramidate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects. The phosphoramidate group plays a crucial role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined phosphoramidate and benzenecarbothioyl functionalities. This dual functionality enhances its reactivity and specificity in chemical and biological applications, making it a valuable compound in research and industry .

Properties

CAS No.

71039-20-8

Molecular Formula

C11H16NO3PS

Molecular Weight

273.29 g/mol

IUPAC Name

N-diethoxyphosphorylbenzenecarbothioamide

InChI

InChI=1S/C11H16NO3PS/c1-3-14-16(13,15-4-2)12-11(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,13,17)

InChI Key

CCCGJEMEMYVXLW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC(=S)C1=CC=CC=C1)OCC

Origin of Product

United States

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